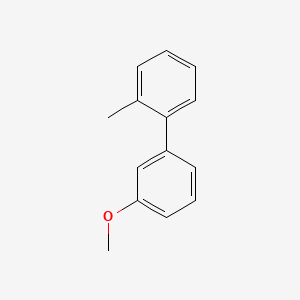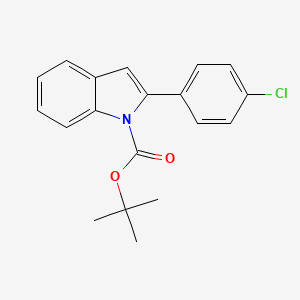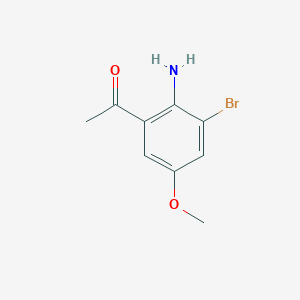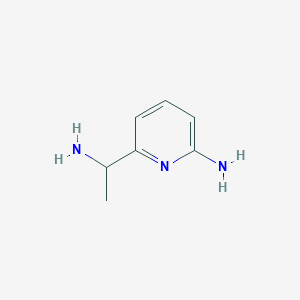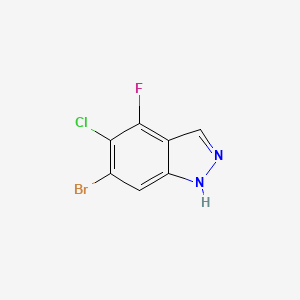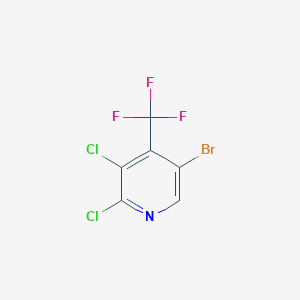
N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate is a chemical compound with the molecular formula C20H34BF4NO and a molecular weight of 391.29. It is known for its unique properties and applications in various fields, including chemistry and industry .
Métodos De Preparación
The synthesis of N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate typically involves the reaction of tributylamine with phenacyl bromide, followed by the addition of tetrafluoroboric acid. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Análisis De Reacciones Químicas
N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phenacyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: This compound can be used in biochemical assays and as a phase-transfer catalyst in various biological reactions.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate exerts its effects involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate can be compared with other similar compounds, such as:
- N,N,N-Tributyl-N-benzyl ammonium chloride
- N,N,N-Tributyl-N-methyl ammonium bromide
- N,N,N-Tributyl-N-ethyl ammonium iodide
These compounds share similar structural features but differ in their substituents and counterions, which can affect their reactivity and applications. This compound is unique due to its phenacyl group and tetrafluoroborate counterion, which impart specific properties and reactivity .
Propiedades
Número CAS |
214074-74-5 |
|---|---|
Fórmula molecular |
C20H34BF4NO |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
tributyl(phenacyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C20H34NO.BF4/c1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19;2-1(3,4)5/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1 |
Clave InChI |
KPBKVGVCDLLFDW-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



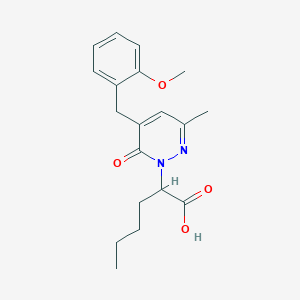


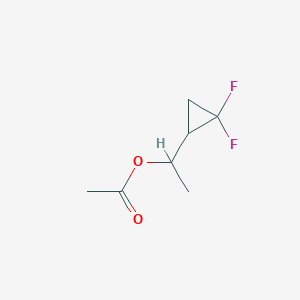
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)

